Vinylmagnesium chloride

Catalog No.
S1892588
CAS No.
3536-96-7
M.F
C2H3ClMg
M. Wt
86.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylmagnesium chloride

CAS Number

3536-96-7

Product Name

Vinylmagnesium chloride

IUPAC Name

magnesium;ethene;chloride

Molecular Formula

C2H3ClMg

Molecular Weight

86.8 g/mol

InChI

InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1

InChI Key

IJMWREDHKRHWQI-UHFFFAOYSA-M

SMILES

C=[CH-].[Mg+2].[Cl-]

Canonical SMILES

C=[CH-].[Mg+2].[Cl-]

Vinylmagnesium chloride is an organomagnesium compound with the molecular formula C₂H₃ClMg and a CAS number of 3536-96-7. It is a Grignard reagent, which means it is primarily used in organic synthesis to form carbon-carbon bonds. The compound appears as a white to beige crystalline powder and has a boiling point of 66 °C and a density of 0.980 g/mL at 20 °C. Vinylmagnesium chloride is known for its vigorous reaction with water, producing hazardous byproducts, and must be handled under inert atmospheres to prevent unwanted reactions .

  • Chemical Databases: Searching PubChem using the exact name "Chlorovinylmagnesium" yields no results. This suggests the compound may not be a commonly studied or commercially available chemical.

It's possible that "Chlorovinylmagnesium" is a less common name for a known organomagnesium compound. If you have additional information about the structure or intended use of this compound, further investigation might be possible by searching for related organomagnesium compounds.

Further Exploration:

If you have a hunch about the structure of Chlorovinylmagnesium, consider searching for similar organomagnesium compounds, such as:

  • Phenylmagnesium chloride (C6H5MgCl) []
  • Methylmagnesium chloride (CH3MgCl) []
  • 4-Chlorophenylmagnesium bromide (ClC6H4MgBr) []
, especially in the formation of vinyl ketones when reacted with carboxylic acids. For instance, when vinylmagnesium chloride reacts with benzoic acid, it yields 5-oxo-5-phenyl-1-pentene . Additionally, it can couple with cuprous chloride to produce 1,3-butadiene at low temperatures (-60 °C) and can also react with organic acids to form vinyl ketones and alcohols .

Vinylmagnesium chloride can be synthesized through the reaction of magnesium metal with vinyl chloride in an inert solvent such as tert-butyl methyl ether. The process typically involves adding magnesium powder to a reaction flask containing dry solvent and then introducing vinyl chloride while maintaining specific temperature conditions (around 50 °C) for several hours . The synthesis process is sensitive to moisture and air, which can lead to side reactions or decomposition.

Vinylmagnesium chloride is primarily used as a reagent in organic synthesis. Its applications include:

  • Formation of carbon-carbon bonds: It acts as a nucleophile in various reactions, facilitating the construction of complex organic molecules.
  • Synthesis of vinyl ketones: By reacting with carboxylic acids, it produces valuable intermediates for further chemical transformations.
  • Preparation of polymers: Its reactivity allows for the incorporation into polymerization processes, contributing to materials science .

Interaction studies involving vinylmagnesium chloride mainly focus on its reactivity with various functional groups in organic compounds. For example, its interaction with carbonyl compounds leads to the formation of alcohols and ketones. The compound's behavior in reactions with different electrophiles has been explored, demonstrating its versatility as a Grignard reagent .

Vinylmagnesium chloride shares similarities with several other organomagnesium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methylmagnesium chlorideC₂H₃ClMgCommonly used for methylation reactions
Ethylmagnesium bromideC₂H₅BrMgUtilized in ethylation reactions
Allylmagnesium chlorideC₃H₅ClMgInvolved in allylation processes
Vinylmagnesium bromideC₂H₃BrMgSimilar reactivity but with bromine instead of chlorine

Vinylmagnesium chloride is unique due to its ability to introduce vinyl groups into organic molecules effectively, setting it apart from other Grignard reagents that may not provide the same functionality or reactivity profile .

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 306 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (47.71%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (60.46%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (72.88%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (12.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

3536-96-7

General Manufacturing Information

Magnesium, chloroethenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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